Cas no 1936643-27-4 (1-(1-Aminocyclopropyl)-3-methylpentan-2-one)
1-(1-Aminocyclopropyl)-3-methylpentan-2-one Chemical and Physical Properties
Names and Identifiers
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- 1-(1-Aminocyclopropyl)-3-methylpentan-2-one
- EN300-795749
- 1936643-27-4
- 2-Pentanone, 1-(1-aminocyclopropyl)-3-methyl-
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- Inchi: 1S/C9H17NO/c1-3-7(2)8(11)6-9(10)4-5-9/h7H,3-6,10H2,1-2H3
- InChI Key: ICSKHQAJFGHYNV-UHFFFAOYSA-N
- SMILES: O=C(C(C)CC)CC1(CC1)N
Computed Properties
- Exact Mass: 155.131014166g/mol
- Monoisotopic Mass: 155.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 43.1Ų
Experimental Properties
- Density: 0.968±0.06 g/cm3(Predicted)
- Boiling Point: 222.3±13.0 °C(Predicted)
- pka: 7.14±0.20(Predicted)
1-(1-Aminocyclopropyl)-3-methylpentan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-795749-0.05g |
1-(1-aminocyclopropyl)-3-methylpentan-2-one |
1936643-27-4 | 95% | 0.05g |
$827.0 | 2024-05-22 | |
| Enamine | EN300-795749-0.1g |
1-(1-aminocyclopropyl)-3-methylpentan-2-one |
1936643-27-4 | 95% | 0.1g |
$867.0 | 2024-05-22 | |
| Enamine | EN300-795749-0.25g |
1-(1-aminocyclopropyl)-3-methylpentan-2-one |
1936643-27-4 | 95% | 0.25g |
$906.0 | 2024-05-22 | |
| Enamine | EN300-795749-0.5g |
1-(1-aminocyclopropyl)-3-methylpentan-2-one |
1936643-27-4 | 95% | 0.5g |
$946.0 | 2024-05-22 | |
| Enamine | EN300-795749-1.0g |
1-(1-aminocyclopropyl)-3-methylpentan-2-one |
1936643-27-4 | 95% | 1.0g |
$986.0 | 2024-05-22 | |
| Enamine | EN300-795749-2.5g |
1-(1-aminocyclopropyl)-3-methylpentan-2-one |
1936643-27-4 | 95% | 2.5g |
$1931.0 | 2024-05-22 | |
| Enamine | EN300-795749-5.0g |
1-(1-aminocyclopropyl)-3-methylpentan-2-one |
1936643-27-4 | 95% | 5.0g |
$2858.0 | 2024-05-22 | |
| Enamine | EN300-795749-10.0g |
1-(1-aminocyclopropyl)-3-methylpentan-2-one |
1936643-27-4 | 95% | 10.0g |
$4236.0 | 2024-05-22 |
1-(1-Aminocyclopropyl)-3-methylpentan-2-one Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 1-(1-Aminocyclopropyl)-3-methylpentan-2-one
1-(1-Aminocyclopropyl)-3-methylpentan-2-one: A Comprehensive Overview
1-(1-Aminocyclopropyl)-3-methylpentan-2-one, also known by its CAS number 1936643-27-4, is a unique organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its cyclopropane ring, which introduces interesting stereochemical properties, and its ketone functionality, which can participate in a variety of reactions. Recent studies have highlighted its role in the synthesis of bioactive molecules, making it a valuable compound in modern drug discovery.
The structure of 1-(1-Aminocyclopropyl)-3-methylpentan-2-one consists of a cyclopropane ring substituted with an amino group and a pentanone chain. This combination provides a versatile platform for chemical modifications, enabling researchers to explore its reactivity under different conditions. The cyclopropane ring, being highly strained, offers opportunities for ring-opening reactions, which can lead to the formation of diverse products with potential biological activities.
Recent advancements in synthetic chemistry have expanded the utility of CAS 1936643-27-4. For instance, researchers have employed this compound as an intermediate in the synthesis of complex molecules with intricate stereochemistry. Its ability to undergo both nucleophilic and electrophilic attacks makes it a valuable building block in organic synthesis.
In the pharmaceutical industry, 1-(1-Aminocyclopropyl)-3-methylpentan-2-one has shown promise as a precursor for bioactive compounds targeting various therapeutic areas. Its role in the development of novel drugs has been supported by studies that demonstrate its ability to modulate key biological pathways. The compound's unique properties make it an attractive candidate for further exploration in drug design.
The synthesis of CAS 1936643-27-4 involves a multi-step process that typically starts with the preparation of the cyclopropane ring followed by functionalization to introduce the amino and ketone groups. Recent optimizations in synthetic protocols have improved the efficiency and scalability of this process, making it more accessible for large-scale production.
In conclusion, 1-(1-Aminocyclopropyl)-3-methylpentan-2-one, or CAS 1936643-27-4, stands out as a versatile compound with significant potential in chemical synthesis and drug discovery. Its unique structure and reactivity continue to inspire innovative research, positioning it as an essential component in the development of advanced chemical products.
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